molecular formula C13H14N2O B3361483 4-Acetyl-1-benzyl-2-methylimidazole CAS No. 92007-22-2

4-Acetyl-1-benzyl-2-methylimidazole

Cat. No.: B3361483
CAS No.: 92007-22-2
M. Wt: 214.26 g/mol
InChI Key: YNKDPLUKKFQWBM-UHFFFAOYSA-N
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Description

Imidazole is a heterocyclic aromatic organic compound. It’s a planar five-membered ring and is classified as a diazole . Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Imidazole can be synthesized by numerous methods in the laboratory. One method is the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia .


Molecular Structure Analysis

The imidazole ring is aromatic and follows Hückel’s rule of 4n+2 π electrons. It has three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Imidazole can act as a base and as a weak acid. It forms salts with both acids and bases, and it can act as a ligand in coordination compounds .


Physical and Chemical Properties Analysis

Imidazole is a colorless to pale yellow liquid. It has a melting point of 89-91 °C and a boiling point of 256 °C .

Mechanism of Action

The mechanism of action of imidazole derivatives depends on their chemical structure and the target they interact with. For example, some imidazole derivatives are used as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase .

Safety and Hazards

Imidazole can cause skin and eye irritation, and may cause respiratory irritation if inhaled .

Future Directions

Imidazole and its derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research will likely focus on the development of novel imidazole derivatives with improved pharmacological properties .

Properties

IUPAC Name

1-(1-benzyl-2-methylimidazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(16)13-9-15(11(2)14-13)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKDPLUKKFQWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541904
Record name 1-(1-Benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92007-22-2
Record name 1-(1-Benzyl-2-methyl-1H-imidazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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